2,5-bis(4-methoxyphenyl)-6-methyl-4-[2-(morpholin-4-yl)ethyl]-4H-1,3,4-thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[2,5-BIS(4-METHOXYPHENYL)-6-METHYL-4H-1,3,4-THIADIAZIN-4-YL]ETHYL}MORPHOLINE is a complex organic compound that belongs to the class of thiadiazines Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2,5-BIS(4-METHOXYPHENYL)-6-METHYL-4H-1,3,4-THIADIAZIN-4-YL]ETHYL}MORPHOLINE typically involves multiple steps, starting with the preparation of the thiadiazine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazine ring. The methoxyphenyl groups are then introduced through electrophilic aromatic substitution reactions. Finally, the morpholine moiety is attached via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-{2-[2,5-BIS(4-METHOXYPHENYL)-6-METHYL-4H-1,3,4-THIADIAZIN-4-YL]ETHYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, 4-{2-[2,5-BIS(4-METHOXYPHENYL)-6-METHYL-4H-1,3,4-THIADIAZIN-4-YL]ETHYL}MORPHOLINE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the treatment of various diseases. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies.
Industry
In the industrial sector, 4-{2-[2,5-BIS(4-METHOXYPHENYL)-6-METHYL-4H-1,3,4-THIADIAZIN-4-YL]ETHYL}MORPHOLINE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-{2-[2,5-BIS(4-METHOXYPHENYL)-6-METHYL-4H-1,3,4-THIADIAZIN-4-YL]ETHYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[2,5-BIS(4-METHOXYPHENYL)-6-METHYL-4H-1,3,4-THIADIAZIN-4-YL]ETHYL}PIPERIDINE
- 4-{2-[2,5-BIS(4-METHOXYPHENYL)-6-METHYL-4H-1,3,4-THIADIAZIN-4-YL]ETHYL}PYRROLIDINE
Uniqueness
Compared to similar compounds, 4-{2-[2,5-BIS(4-METHOXYPHENYL)-6-METHYL-4H-1,3,4-THIADIAZIN-4-YL]ETHYL}MORPHOLINE is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H29N3O3S |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
4-[2-[2,5-bis(4-methoxyphenyl)-6-methyl-1,3,4-thiadiazin-4-yl]ethyl]morpholine |
InChI |
InChI=1S/C24H29N3O3S/c1-18-23(19-4-8-21(28-2)9-5-19)27(13-12-26-14-16-30-17-15-26)25-24(31-18)20-6-10-22(29-3)11-7-20/h4-11H,12-17H2,1-3H3 |
InChI Key |
WEOBECSSUZNGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C(S1)C2=CC=C(C=C2)OC)CCN3CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.